![molecular formula C5H3F2NO2S B2763228 4-Fluoropyridine-2-sulfonyl fluoride CAS No. 2193067-76-2](/img/structure/B2763228.png)
4-Fluoropyridine-2-sulfonyl fluoride
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Overview
Description
4-Fluoropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3F2NO2S . It has a molecular weight of 179.15 .
Synthesis Analysis
The synthesis of sulfonyl fluorides, such as 4-Fluoropyridine-2-sulfonyl fluoride, has been a topic of interest in recent years . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . A synthetic method for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines has been reviewed . A specific synthetic method for 4-Fluoropyridine-2-sulfonyl fluoride is not available in the retrieved papers.Molecular Structure Analysis
The InChI code for 4-Fluoropyridine-2-sulfonyl fluoride is 1S/C5H3F2NO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been used in the synthesis of diverse functionalized sulfonyl fluorides .Scientific Research Applications
Organic Synthesis
“4-Fluoropyridine-2-sulfonyl fluoride” is widely used in organic synthesis . It’s a key component in the synthesis of fluorinated pyridines , which are known for their interesting and unusual physical, chemical, and biological properties .
Chemical Biology
In the field of chemical biology, this compound plays a significant role . The presence of fluorine atoms in the compound can lead to improved physical, biological, and environmental properties .
Drug Discovery
“4-Fluoropyridine-2-sulfonyl fluoride” is also used in drug discovery . Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as active ingredients .
Materials Science
In materials science, sulfonyl fluorides like “4-Fluoropyridine-2-sulfonyl fluoride” have found widespread applications . They are used in the production of diverse functionalized sulfonyl fluorides .
Agricultural Applications
The compound is used in the synthesis of some herbicides and insecticides . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products .
Radiobiology
“4-Fluoropyridine-2-sulfonyl fluoride” is used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . These present a special interest as potential imaging agents for various biological applications .
Safety and Hazards
The safety information for 4-Fluoropyridine-2-sulfonyl fluoride includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
4-Fluoropyridine-2-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes in the body that interact with sulfonyl fluorides.
Mode of Action
This reaction can lead to the modification of the target molecule, potentially altering its function .
Biochemical Pathways
Given its electrophilic nature, it could potentially affect a variety of biochemical pathways by modifying proteins or enzymes involved in these pathways .
Result of Action
As a sulfonyl fluoride, it is likely to modify target molecules in a way that could alter their function, potentially leading to various cellular effects .
properties
IUPAC Name |
4-fluoropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXZEKJVOOFOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropyridine-2-sulfonyl fluoride |
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